1-benzoyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(14-4-2-1-3-5-14)19-11-10-18-17(19)24-12-13-6-8-15(9-7-13)20(22)23/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXLIDSRODTQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate Lewis acid catalyst.
Attachment of the Nitrophenylmethyl Sulfanyl Group: The nitrophenylmethyl sulfanyl group can be attached through a nucleophilic substitution reaction involving a suitable thiol and a nitrophenylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Thiols, halides, and appropriate solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzoyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the imidazole ring.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-benzoyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenylmethyl sulfanyl group may also contribute to its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Pharmacophore and Structure-Activity Relationships (SAR)
- Pharmacophore Models: P1 Model: Prioritizes 4,5-dihydroimidazole-containing compounds (e.g., clonidine) for proton-antiporter substrates, but this group alone is insufficient for activity in P2 Model, emphasizing tertiary amines or pyridines . Rigidity: Conformational restraint (e.g., fused rings in pyridazinone hybrids) enhances target affinity .
Biological Activity
1-benzoyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler imidazole derivatives. The compound can be synthesized through reactions involving benzoyl chloride and 4-nitrophenylmethyl sulfide under controlled conditions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various bacterial strains. In a study evaluating the antimicrobial efficacy of related compounds, it was found that certain substitutions on the imidazole ring enhanced activity against Gram-positive bacteria .
Cytotoxicity and Antitumor Activity
The cytotoxic potential of this compound has been assessed against several cancer cell lines. A notable study reported that analogs with similar structures demonstrated significant antiproliferative effects on human melanoma and prostate cancer cell lines. The IC50 values were recorded, indicating the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A375 (melanoma) | 3.42 |
| Similar Imidazole Derivative | LNCaP (prostate) | 2.38 |
| Similar Imidazole Derivative | PC-3 (prostate) | 8.13 |
These findings suggest that structural modifications can lead to enhanced cytotoxicity .
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. In vitro studies have shown that treatment with specific concentrations of these compounds leads to increased rates of early and late apoptotic cells, indicating a potential pathway for therapeutic intervention .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of imidazole derivatives found that compounds with nitrophenyl groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups was crucial for increasing potency.
Case Study 2: Antitumor Activity
In another investigation, a series of imidazole derivatives were tested against various cancer cell lines. The study highlighted that compounds with specific substitutions at the benzoyl position significantly inhibited cell proliferation in vitro, with some achieving IC50 values comparable to established chemotherapeutics like cisplatin .
Q & A
Basic: What synthetic methodologies are effective for preparing 1-benzoyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
Answer:
The compound can be synthesized via multi-component condensation reactions. A typical approach involves:
- Reactants : Benzoyl chloride, 4-nitrobenzyl mercaptan, and a dihydroimidazole precursor (e.g., 4,5-dihydro-1H-imidazole).
- Conditions : Use a base (e.g., triethylamine) in anhydrous dichloromethane under reflux (50–60°C, 12–24 hours). Monitor progress via TLC .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Similar methods are validated for nitrophenyl-substituted imidazoles in multi-step syntheses .
Basic: Which spectroscopic and crystallographic techniques are optimal for structural characterization?
Answer:
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzoyl, S–C at ~650 cm⁻¹) .
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., dihydroimidazole ring protons at δ 3.2–4.1 ppm as multiplet) .
- X-ray Crystallography : Use SHELXL for refinement. Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Address twinning or disorder with SHELXL’s TWIN/BASF commands .
Advanced: How to resolve contradictions between experimental and computational structural data (e.g., bond lengths, angles)?
Answer:
- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures (B3LYP/6-311++G**). Adjust basis sets for nitro groups to account for electron-withdrawing effects .
- Refinement Tools : In SHELXL, use restraints (e.g., DELU, SIMU) to harmonize thermal parameters with DFT-predicted geometries. Validate hydrogen bonding via Hirshfeld surface analysis .
Advanced: How to design biological activity assays for this compound?
Answer:
- Cytotoxicity Screening : Use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7). Prepare test concentrations (1–100 μM) in DMSO, with cisplatin as a positive control .
- Antimicrobial Testing : Employ microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to imidazole derivatives like 2-hydrazinyl-4,5-dihydro-1H-imidazole .
Advanced: How to computationally model the compound’s electronic properties for structure-activity relationships (SAR)?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311G* level. Calculate frontier orbitals (HOMO/LUMO) to predict reactivity. The nitro group lowers LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulate solvation in water (AMBER force field, 100 ns trajectories). Analyze hydrogen bonding with target proteins (e.g., tubulin for cytotoxicity) .
Advanced: What strategies improve regioselectivity in analogous imidazole syntheses?
Answer:
- Direct C–H Arylation : Use Pd-catalyzed arylation (Pd(OAc)₂, PPh₃, K₂CO₃ in DMF, 120°C) to introduce aryl groups at C4/C5. The 4-nitrophenyl group directs electrophilic substitution .
- Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 24 hours) and improve yield (15–20% increase) by enhancing regiocontrol via rapid heating .
Advanced: How to address stability issues during storage or handling?
Answer:
- Storage : Store at –20°C in amber vials under argon. The nitro group is photosensitive; degradation products (e.g., nitroso derivatives) can be monitored via HPLC (C18 column, 254 nm) .
- Handling : Use gloveboxes for moisture-sensitive steps (e.g., thiol addition). Confirm purity via DSC (melting point ~180–185°C with ΔH fusion ~120 J/g) .
Advanced: What crystallographic challenges arise from the compound’s sulfanyl and nitro groups?
Answer:
- Disorder : The flexible sulfanyl linker may exhibit positional disorder. Use PART commands in SHELXL to model alternate conformers .
- Thermal Motion : Nitro groups often show high thermal displacement. Apply anisotropic refinement and constrain geometry with AFIX 66 .
Advanced: How to correlate spectroscopic data with substituent electronic effects?
Answer:
- NMR Chemical Shifts : The nitro group deshields adjacent protons (e.g., 4-nitrophenyl CH₂S protons upfield at δ 4.3 ppm vs. δ 4.6 for non-nitro analogs) .
- IR Coupling : Nitro asymmetric/symmetric stretches (1520 cm⁻¹ and 1345 cm⁻¹) indicate resonance effects. Compare with DFT-simulated spectra to validate .
Advanced: What are the implications of molecular docking studies for target identification?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
